molecular formula C12H14N2O2S B2574518 4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1269535-20-7

4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2574518
CAS RN: 1269535-20-7
M. Wt: 250.32
InChI Key: JEHBWZNYSNXKCX-UHFFFAOYSA-N
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Description

4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (BTPCA) is an organic compound synthesized in the laboratory and used for various scientific research applications. It is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing one sulfur atom and four carbon atoms. BTPCA has been studied for its potential in various biochemical and physiological processes, and its applications in laboratory experiments.

Scientific Research Applications

Electropolymerization Potential

Compounds such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrate electropolymerizability, indicating potential applications in creating polymer films stable to repetitive cycling. This suggests that related compounds might be explored for their electropolymerization properties for use in electronic devices or coatings (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyrrolidin-2-ones and thiazole derivatives, is a significant area of research, with applications ranging from pharmaceuticals to materials science. For instance, the formation of novel pyrrolidin-2-one bicyclic systems through one-pot condensation highlights the versatility of these compounds in synthetic chemistry (Kharchenko, Detistov, & Orlov, 2008).

Domino Transformations in Organic Synthesis

Domino reactions, such as the transformation of isoxazoles to pyrrole-2,4-dicarboxylic acid derivatives, showcase the efficiency of constructing complex molecules from simpler precursors. These methodologies can provide access to a wide range of biologically active compounds and functional materials (Galenko et al., 2015).

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, such as those leading to the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives, are crucial for constructing cyclic compounds with potential pharmaceutical applications. The specificity and efficiency of these reactions make them valuable tools in the development of new drugs and other functional molecules (Melo et al., 1999).

Antimicrobial Activity

The synthesis and evaluation of compounds containing thiazole and oxazole moieties for antimicrobial activity highlight the potential of such structures in developing new antibacterial and antifungal agents. These studies provide a foundation for further exploration of related compounds in combating microbial resistance (Stanchev et al., 1999).

properties

IUPAC Name

4-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-3-6-9-10(11(15)16)17-12(13-9)14-7-4-5-8-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHBWZNYSNXKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

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